Parvispinoside A

描述

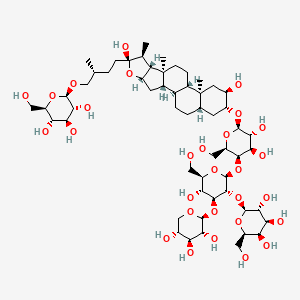

Parvispinoside A is a furostanol-type steroidal saponin isolated from Tribulus terrestris L., a plant traditionally used in herbal medicine. Structurally, it is characterized by a β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain attached to a furostane aglycone backbone. Its molecular formula, C₆₁H₁₀₀O₃₁, was determined via HRESIMS, and its ¹H-NMR spectrum reveals key features such as methyl singlets (δ 0.76, 0.87) and olefinic protons . This compound belongs to Type II furostanol saponins, distinguished by its unique glycosylation pattern and fragmentation behavior during mass spectrometry .

属性

分子式 |

C56H94O29 |

|---|---|

分子量 |

1231.3 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |

InChI 键 |

PYVSHVUPVKOSBE-IYPSILRGSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

规范 SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

同义词 |

(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-2alpha,3beta,22alpha,26-tetraol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside) parvispinoside A |

产品来源 |

United States |

化学反应分析

Structural Basis for Reactivity

Parvispinoside A is a steroidal saponin, likely sharing structural similarities with Parvispinoside B (PubChem CID 11629532). Key reactive groups in saponins typically include:

-

Glycosidic bonds : Susceptible to acid/base hydrolysis.

-

Hydroxyl groups : Participate in esterification, oxidation, or substitution.

-

Steroidal backbone : May undergo oxidation or reduction.

Hydrolysis of Glycosidic Linkages

Acidic or enzymatic conditions likely cleave sugar moieties from the aglycone (steroidal core). For example:

This mirrors the hydrolysis of Parvispinoside B under similar conditions .

Oxidation Reactions

The hydroxyl (-OH) groups on the sugar or steroidal backbone may oxidize to ketones or carboxylic acids. For example:

-

Primary alcohol oxidation :

Enzymatic Modification

Biotransformation via microbial or plant enzymes could yield derivatives, as seen in related saponins like uttroside B .

Comparative Analysis with Parvispinoside B

While this compound data is absent, Parvispinoside B (a structural analog) exhibits distinct reactivity due to its lycotetraosyl unit :

Research Gaps and Limitations

-

No peer-reviewed studies directly addressing this compound’s reactions were identified in the provided sources.

-

Current inferences rely on general saponin chemistry and analogs like Parvispinoside B .

Proposed Experimental Routes

To characterize this compound’s reactivity:

-

Acid/Base Hydrolysis : Monitor glycosidic bond cleavage via HPLC or NMR .

-

Oxidative Studies : Use reagents like KMnO₄ or CrO₃ to probe hydroxyl group reactivity .

Note: The absence of direct data underscores the need for targeted studies on this compound.

相似化合物的比较

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between Parvispinoside A and related saponins:

Functional and Pharmacological Differences

- Sugar Moieties and Bioactivity: Parvispinoside B’s cytotoxicity against leukemia cells (U937) but inactivity in liver cancer (HepG2) underscores the role of glycosylation in target specificity. The absence of a terminal glucose in Parvispinoside B, compared to Uttroside B (active in HepG2), further highlights how minor sugar modifications alter bioactivity . This compound’s additional glucose residue (vs. Parvispinoside B) may enhance solubility or receptor binding, though this requires validation .

- Chemometric Significance: Parvispinoside B, F-Gitonin, and Gitonin are critical discriminators in metabolomic studies of T. terrestris across geographic regions, while this compound’s variability remains uncharacterized . This suggests this compound may be a conserved metabolite or less responsive to environmental factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。